5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring linked via an ether bond to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring is often synthesized through a reductive amination process.
Ether Bond Formation: The triazole and piperidine moieties are linked via an ether bond, typically using a Williamson ether synthesis.
Pyrimidine Ring Substitution: The final step involves the substitution of the pyrimidine ring with the ethyl group and the piperidine-triazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and reductive amination steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can modulate the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar triazole moiety but different core structure.
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine: Similar piperidine and triazole moieties but lacks the pyrimidine ring.
Uniqueness
5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a pyrimidine ring with both a piperidine and a triazole moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-2-13-11-16-15(17-12-13)22-14-3-7-20(8-4-14)9-10-21-18-5-6-19-21/h5-6,11-12,14H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFLJKWPUIVZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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